
Docetaxel Impurity 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docetaxel Impurity 2 is a process-related impurity found in the pharmaceutical formulation of Docetaxel, a widely used chemotherapeutic agent. This impurity arises during the synthesis and storage of Docetaxel and is monitored to ensure the quality and safety of the final product .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel Impurity 2 involves multiple steps, starting from the precursor compounds used in the production of Docetaxel. The synthetic route typically includes esterification, hydroxylation, and benzoylation reactions. The reaction conditions often involve the use of organic solvents such as methylene chloride and acetonitrile, along with catalysts like pyridine and triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is controlled through stringent quality assurance protocols. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during the manufacturing process. The impurity is isolated and quantified to ensure it remains within acceptable limits .
化学反应分析
Types of Reactions
Docetaxel Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like methylene chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
科学研究应用
Research into the toxicity and anti-tumor effects of 7-epi docetaxel has been limited but critical. In vitro studies have shown that while 7-epi docetaxel retains some anti-tumor properties, its toxicity profile may differ from that of standard docetaxel . Notably, a study indicated that the toxicity associated with this impurity is comparable to that of docetaxel itself, suggesting that its presence could impact patient outcomes .
Clinical Case Studies
Several clinical studies have evaluated the impact of impurities on treatment outcomes:
- Breast Cancer Treatment : A Phase II trial assessing docetaxel's efficacy in metastatic breast cancer reported an objective response rate of approximately 67%, with toxicity primarily manifesting as neutropenia . The presence of impurities like 7-epi docetaxel could potentially influence these results.
- Comparative Studies : A comparative study between original docetaxel and its generics highlighted increased hematological toxicities associated with generics, suggesting that impurities might play a role in adverse effects .
Regulatory Considerations
The regulatory framework surrounding docetaxel formulations emphasizes stringent control over impurity levels to mitigate risks associated with their use in cancer therapy. The FDA guidelines stipulate acceptable limits for impurities based on their potential impact on safety and efficacy .
作用机制
The mechanism of action of Docetaxel Impurity 2 is closely related to that of Docetaxel. It involves the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules .
相似化合物的比较
Similar Compounds
Paclitaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.
10-Deacetylbaccatin III: A precursor in the synthesis of Docetaxel and its impurities.
Uniqueness
Docetaxel Impurity 2 is unique due to its specific structural modifications, which can influence its pharmacological activity and toxicity profile. Unlike its parent compound, Docetaxel, and other related taxanes, this compound may exhibit different metabolic and degradation pathways, making it a valuable compound for research and quality control .
生物活性
Docetaxel Impurity 2, a derivative of the chemotherapeutic agent docetaxel, exhibits significant biological activity primarily through its interactions with microtubules. This article explores its mechanism of action, biochemical properties, and relevant case studies, supported by data tables and research findings.
Target Interaction : this compound primarily targets the protein components of microtubules, specifically tubulin. It promotes the assembly of microtubules from tubulin dimers while inhibiting their depolymerization. This stabilization of microtubules disrupts normal cell cycle progression, particularly affecting the G2/M phase, leading to cell death via apoptosis .
Biochemical Pathways : The compound's action influences critical cellular processes by interrupting mitosis and enhancing apoptotic pathways. It has been shown to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL and increase levels of the cell cycle inhibitor p27.
Pharmacokinetics
The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system, with fecal excretion being the main route.
Cellular Effects : The compound has demonstrated significant effects on various cell types. In laboratory settings, it has been observed to enhance tumor cell invasion in the presence of lymphatic endothelial cells, indicating a complex interaction within the tumor microenvironment .
Chemical Reactions : this compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions can alter its efficacy and stability depending on environmental conditions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Sodium borohydride | Basic medium |
Substitution | Halogens | Solvent-based |
Observational Study on Clinical Toxicity
A multicenter observational study evaluated various formulations of docetaxel products to assess clinical toxicity related to impurities. The study found statistically significant differences in adverse events among different formulations. Notably, formulations with lower impurity content demonstrated better outcomes regarding dosage changes and incidence rates of anemia and hypersensitivity reactions .
Phase II Study in Metastatic Pancreatic Cancer
A Phase II clinical trial investigated the efficacy of docetaxel in patients with metastatic pancreatic cancer. Results indicated promising anti-tumor activity, with notable improvements in patient outcomes when treated with docetaxel compared to historical controls .
Research Findings
Recent studies have highlighted the conversion of docetaxel into its epimeric form (7-Epidocetaxel) during metabolic processes. This conversion was found to reduce cytotoxic properties compared to the parent compound, suggesting that impurities may influence therapeutic efficacy .
属性
CAS 编号 |
158810-72-1 |
---|---|
分子式 |
C46H55Cl2NO16 |
分子量 |
948.83 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13, |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。